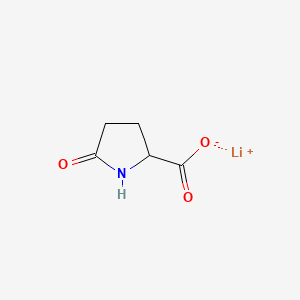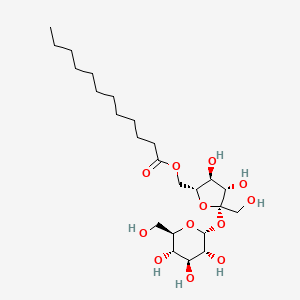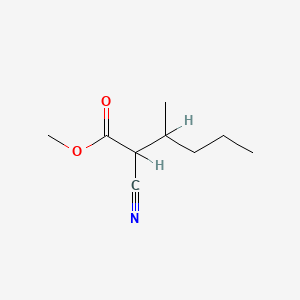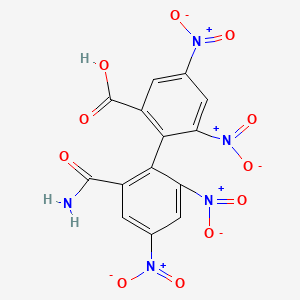
2,4,2',4'-Tetranitro-6-carboxy-6'-aminocarboxylbiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,2’,4’-Tetranitro-6-carboxy-6’-aminocarboxylbiphenyl is a complex organic compound characterized by the presence of multiple nitro groups, carboxyl groups, and an aminocarboxyl group on a biphenyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,2’,4’-Tetranitro-6-carboxy-6’-aminocarboxylbiphenyl typically involves multi-step organic reactions. One common approach is the nitration of biphenyl derivatives, followed by carboxylation and amination reactions. The nitration process often employs concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce nitro groups at specific positions on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors where biphenyl derivatives are treated with nitrating agents. The subsequent steps of carboxylation and amination are carried out in specialized reactors designed to handle the specific reaction conditions required for each step. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,2’,4’-Tetranitro-6-carboxy-6’-aminocarboxylbiphenyl undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where one of the nitro groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophilic reagents like halogens or sulfonic acids under acidic conditions.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
2,4,2’,4’-Tetranitro-6-carboxy-6’-aminocarboxylbiphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2,4,2’,4’-Tetranitro-6-carboxy-6’-aminocarboxylbiphenyl involves its interaction with molecular targets through its nitro, carboxyl, and aminocarboxyl groups. These functional groups can participate in various chemical reactions, such as hydrogen bonding, ionic interactions, and covalent bonding with target molecules. The pathways involved may include oxidative stress pathways, enzyme inhibition, and modulation of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Known for its explosive properties, TNT shares the nitro functional groups but lacks the carboxyl and aminocarboxyl groups.
4-Carboxy-2,2,6,6-tetramethylpiperidine 1-oxyl (4-Carboxy-TEMPO): This compound has a similar carboxyl group but differs in its overall structure and functional groups.
Propriétés
Numéro CAS |
153341-03-8 |
|---|---|
Formule moléculaire |
C14H7N5O11 |
Poids moléculaire |
421.23 g/mol |
Nom IUPAC |
2-(2-carbamoyl-4,6-dinitrophenyl)-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C14H7N5O11/c15-13(20)7-1-5(16(23)24)3-9(18(27)28)11(7)12-8(14(21)22)2-6(17(25)26)4-10(12)19(29)30/h1-4H,(H2,15,20)(H,21,22) |
Clé InChI |
AFGYSBWYKXGHBG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)N)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)
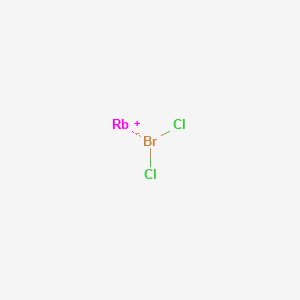
![N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine](/img/structure/B12644039.png)
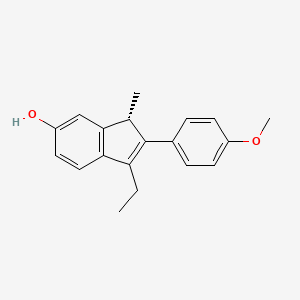
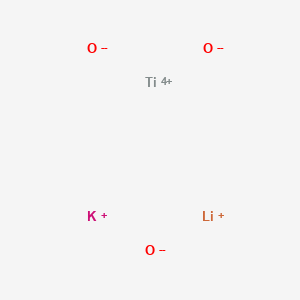


![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methyl-2-thiazolyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12644066.png)



